molecular formula C9H10OS2 B1375967 2,6-Bis(methylthio)benzaldehyde CAS No. 918882-53-8

2,6-Bis(methylthio)benzaldehyde

Cat. No.: B1375967
CAS No.: 918882-53-8
M. Wt: 198.3 g/mol
InChI Key: BPTQRUHJHYYKCG-UHFFFAOYSA-N
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Description

2,6-Bis(methylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two methylthio groups attached to the benzene ring at the 2 and 6 positions, and an aldehyde group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylthio)benzaldehyde typically involves the introduction of methylthio groups to a benzaldehyde precursor. One common method is the reaction of 2,6-dichlorobenzaldehyde with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of chlorine atoms with methylthio groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 2,6-Bis(methylthio)benzoic acid.

    Reduction: 2,6-Bis(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehyde groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(methylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylthio groups can also participate in redox reactions, affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzaldehyde
  • 2,6-Dimethoxybenzaldehyde
  • 2,6-Diethylbenzaldehyde

Uniqueness

2,6-Bis(methylthio)benzaldehyde is unique due to the presence of two methylthio groups, which impart distinct chemical reactivity and potential biological activity compared to other benzaldehyde derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,6-bis(methylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTQRUHJHYYKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)SC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90844950
Record name 2,6-Bis(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918882-53-8
Record name 2,6-Bis(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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